N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuro[3,2-d]pyrimidine structure, followed by the introduction of the 2,3-dimethylphenyl and 2-phenylethyl groups. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide include other benzofuro[3,2-d]pyrimidine derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H25N3O4 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C28H25N3O4/c1-18-9-8-13-22(19(18)2)29-24(32)17-31-25-21-12-6-7-14-23(21)35-26(25)27(33)30(28(31)34)16-15-20-10-4-3-5-11-20/h3-14H,15-17H2,1-2H3,(H,29,32) |
InChI Key |
SVNGQSVQSJFHDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53)C |
Origin of Product |
United States |
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